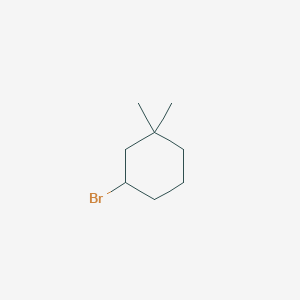

3-Bromo-1,1-dimethylcyclohexane

Beschreibung

Contextual Significance of Halogenated Cyclohexanes in Chemical Research

Halogenated cyclohexanes are a class of organic compounds that have garnered significant attention in chemical research due to their unique properties and reactivity. The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto a cyclohexane (B81311) ring induces substantial changes in the molecule's geometric and electronic characteristics. researchgate.net These alterations influence the conformational preferences and the reaction pathways that these molecules can undergo.

The study of halogenated cyclohexanes provides valuable insights into fundamental concepts of stereochemistry, such as conformational analysis and the influence of substituents on the stability of different chair conformations. acs.orgnih.gov For instance, research has shown that the substitution of halogens can lead to unexpected conformational preferences, challenging the conventional understanding of substituent effects on cyclohexanes. acs.orgnih.gov

Furthermore, these compounds serve as important intermediates in organic synthesis. echemi.com The carbon-halogen bond can be readily transformed into other functional groups through various reactions, such as nucleophilic substitution and elimination reactions, making them versatile building blocks for the synthesis of more complex molecules. echemi.compdx.edu The reactivity of the halogenated cyclohexane is influenced by the nature of the halogen, with the carbon-bromine bond being particularly useful due to its moderate reactivity.

Structural Features and Isomeric Considerations of 3-Bromo-1,1-dimethylcyclohexane

The structure of this compound presents several interesting features. The cyclohexane ring is typically in a chair conformation to minimize steric strain. The two methyl groups are attached to the same carbon atom (C1), and the bromine atom is at the C3 position.

A key aspect of this molecule is the existence of stereoisomers. The carbon atom to which the bromine is attached (C3) is a stereocenter, meaning it can exist in two different spatial arrangements, leading to a pair of enantiomers: (R)-3-Bromo-1,1-dimethylcyclohexane and (S)-3-Bromo-1,1-dimethylcyclohexane. msu.edu The presence of these stereoisomers is crucial in stereoselective reactions, where one enantiomer may react differently or lead to a different product compared to the other.

The conformational analysis of this compound involves considering the axial and equatorial positions of the bromine atom on the chair conformer. Generally, bulkier substituents prefer the equatorial position to minimize 1,3-diaxial interactions. researchgate.net However, the presence of the gem-dimethyl group at the C1 position can influence the conformational equilibrium.

Current Research Landscape and Knowledge Gaps Pertaining to the Compound

Current research on halogenated cyclohexanes often involves computational studies, such as Density Functional Theory (DFT), to understand the influence of halogens on molecular properties. researchgate.net These studies explore aspects like relative energies of different isomers and the nature of non-classical hydrogen bonding interactions. acs.orgnih.gov While general principles of halogenated cyclohexane reactivity are established, specific and detailed reaction kinetics and mechanistic studies for this compound appear to be less common in readily available literature.

A significant portion of the available information on this compound is in the form of database entries, providing physical and chemical properties. nih.govuni.lu There are also mentions of its use in educational contexts to illustrate concepts like nucleophilic substitution and elimination reactions. 24houranswers.compearson.com However, in-depth research articles focusing solely on the synthesis, reactivity, and specific applications of this compound are not prominently found. This suggests a potential knowledge gap in the detailed experimental investigation and application of this particular compound, despite its utility as a model substrate in organic chemistry education. Further research could explore its potential as a precursor in the synthesis of novel compounds and investigate the nuances of its reaction mechanisms under various conditions.

Interactive Data Table: Chemical Information for this compound

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C8H15Br nih.gov |

| Molecular Weight | 191.11 g/mol nih.gov |

| CAS Number | 25090-98-6 nih.gov |

| InChI | InChI=1S/C8H15Br/c1-8(2)5-3-4-7(9)6-8/h7H,3-6H2,1-2H3 nih.gov |

| InChIKey | LXSNPTXXWZFQQK-UHFFFAOYSA-N nih.gov |

| SMILES | CC1(CCCC(C1)Br)C nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-1,1-dimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-8(2)5-3-4-7(9)6-8/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSNPTXXWZFQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001304475 | |

| Record name | 3-Bromo-1,1-dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25090-98-6 | |

| Record name | 3-Bromo-1,1-dimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25090-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1,1-dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 1,1 Dimethylcyclohexane

Direct Bromination Approaches to Cyclohexane (B81311) Derivatives

Direct bromination involves the substitution of a hydrogen atom on the cyclohexane ring with a bromine atom. This approach is often governed by the principles of free-radical reactions, where selectivity is a key consideration.

The direct bromination of 1,1-dimethylcyclohexane (B3273568) presents a challenge in regioselectivity. The reaction typically proceeds via a free-radical mechanism, where the stability of the resulting radical intermediate dictates the major product. In the case of alkanes, the order of reactivity for radical substitution is tertiary > secondary > primary hydrogens. The starting material, 1,1-dimethylcyclohexane, possesses primary hydrogens on its methyl groups and secondary hydrogens at positions 2, 3, 4, 5, and 6 of the ring. It lacks tertiary hydrogens.

Free-radical bromination is known to be more selective than chlorination, favoring the abstraction of a hydrogen atom that leads to the most stable radical intermediate. For 1,1-dimethylcyclohexane, abstraction of a secondary hydrogen from the ring is favored over a primary hydrogen from the methyl groups. However, since there are multiple non-equivalent secondary positions (C2/C6, C3/C5, and C4), direct bromination with Br₂ would likely yield a mixture of 2-bromo-, 3-bromo-, and 4-bromo-1,1-dimethylcyclohexane (B2546964) isomers, making it difficult to isolate the desired 3-bromo product with high purity. Achieving high regioselectivity for the 3-position through this direct method is therefore synthetically challenging. chemicalforums.com

Radical-mediated bromination is a classic method for introducing a bromine atom onto an alkane. The reaction proceeds through a radical chain mechanism involving three distinct stages: initiation, propagation, and termination. docbrown.infoquora.com

Initiation: The reaction is started by the formation of bromine radicals, typically through the homolytic cleavage of a weak bond using energy from heat or UV light.

Propagation: A bromine radical abstracts a hydrogen atom from the alkane to form hydrogen bromide (HBr) and an alkyl radical. This alkyl radical then reacts with a molecule of Br₂ to yield the alkyl bromide product and another bromine radical, which continues the chain. quora.com

Termination: The reaction ceases when radicals combine with each other.

N-Bromosuccinimide (NBS) is a specialized reagent often used for radical bromination, particularly for allylic and benzylic positions. masterorganicchemistry.com Its primary advantage is that it provides a low, constant concentration of elemental bromine (Br₂) in the reaction mixture. masterorganicchemistry.comyoutube.com This is achieved through the reaction of NBS with HBr that is formed during the propagation step. masterorganicchemistry.com This controlled concentration of Br₂ is crucial for minimizing side reactions, such as the electrophilic addition of bromine to double bonds, thereby favoring the desired radical substitution pathway. masterorganicchemistry.comyoutube.com

Table 1: The Radical Chain Mechanism of Bromination

| Stage | Description | General Reaction |

|---|---|---|

| Initiation | A bromine molecule undergoes homolytic cleavage to form two bromine radicals, typically initiated by UV light or heat. | Br₂ → 2 Br• |

| Propagation | A bromine radical abstracts a hydrogen from the alkane (R-H) to form an alkyl radical (R•) and HBr. The alkyl radical then reacts with Br₂ to form the product (R-Br) and a new bromine radical. | Br• + R-H → HBr + R•R• + Br₂ → R-Br + Br• |

| Termination | The chain reaction is terminated by the combination of any two radicals. | Br• + Br• → Br₂R• + Br• → R-BrR• + R• → R-R |

The initiation of a radical bromination reaction is not spontaneous and requires an external energy input. docbrown.info This energy is necessary to overcome the bond dissociation energy of the bromine molecule (Br-Br bond energy is approximately 193 kJ/mol) or the nitrogen-bromine bond in NBS. docbrown.info

Thermal Conditions: Applying heat provides the thermal energy needed for the homolytic cleavage of the Br-Br bond, generating the initial bromine radicals that start the chain reaction. researchgate.net High temperatures (e.g., 250°C - 400°C) can be used to initiate the reaction. docbrown.info

Light (Photochemical) Conditions: UV light is a common and effective energy source for initiating radical halogenations at room temperature. docbrown.infoquora.com The bromine molecule absorbs a photon of light, leading to its dissociation into two highly reactive bromine atoms (radicals). quora.com

The choice between heat and light can influence the reaction, but both serve the fundamental purpose of creating the initial radical species required to begin the propagation cycle.

Table 2: Initiation Conditions for Radical Bromination

| Condition | Energy Source | Mechanism |

|---|---|---|

| Thermal | Heat | High-energy molecular collisions provide the activation energy for homolytic bond cleavage. docbrown.info |

| Photochemical | UV Light | A photon is absorbed by the bromine molecule, causing homolytic cleavage of the Br-Br bond. quora.com |

Radical-Mediated Bromination Techniques, including N-Bromosuccinimide (NBS) applications

Indirect Synthetic Strategies via Functional Group Interconversion

To overcome the regioselectivity challenges of direct bromination, indirect strategies are often employed. These methods involve starting with a molecule that already contains a functional group at the desired position, which is then converted into a bromine atom.

A highly effective and regioselective route to 3-Bromo-1,1-dimethylcyclohexane is the conversion of an alcohol precursor, specifically 1,1-dimethylcyclohexan-3-ol. In this strategy, the position of the final bromine atom is predetermined by the location of the hydroxyl (-OH) group on the starting material. This approach avoids the formation of isomeric byproducts that are common in direct radical halogenation of the parent alkane. The hydroxyl group, which is a poor leaving group, must first be converted into a good leaving group to facilitate a substitution reaction. masterorganicchemistry.com

Phosphorus tribromide (PBr₃) is a classic and efficient reagent for converting primary and secondary alcohols into their corresponding alkyl bromides. byjus.comyoutube.com The reaction with a secondary alcohol like 1,1-dimethylcyclohexan-3-ol proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. youtube.com

The mechanism involves two main steps:

The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and converts the hydroxyl group into an excellent leaving group (-OPBr₂). masterorganicchemistry.com

The bromide ion, now acting as a nucleophile, performs a backside attack on the carbon atom bonded to the oxygen, displacing the -OPBr₂ group. youtube.com

A key feature of the Sₙ2 mechanism is the inversion of configuration at the carbon center where the substitution occurs. youtube.comyoutube.com This reaction is highly reliable for primary and secondary alcohols and avoids the carbocation rearrangements that can occur when using hydrobromic acid (HBr) with some secondary alcohols. masterorganicchemistry.comyoutube.com

Table 3: Synthesis of Alkyl Bromides using PBr₃

| Feature | Description |

|---|---|

| Substrate | Works well for primary and secondary alcohols. youtube.com |

| Reagent | Phosphorus Tribromide (PBr₃). |

| Mechanism | Sₙ2 (Bimolecular Nucleophilic Substitution). youtube.com |

| Stereochemistry | Results in inversion of configuration at the reacting carbon center. youtube.com |

| Key Advantage | Avoids carbocation rearrangements, providing a more predictable product. masterorganicchemistry.com |

Conversion from Oxygenated Dimethylcyclohexane Analogues (e.g., Alcohols)

Mechanistic Aspects of Hydroxyl Group Displacement by Bromine

The conversion of the hydroxyl group in 1,1-dimethylcyclohexan-3-ol to a bromine atom to form this compound is a fundamental nucleophilic substitution reaction. The specific mechanism of this transformation is highly dependent on the reagent used, primarily falling into two categories: reactions involving hydrobromic acid (HBr) and those utilizing phosphorus tribromide (PBr₃). The stereochemical outcome of the reaction is a key consideration in understanding the operative mechanism.

The reaction of secondary alcohols, such as 1,1-dimethylcyclohexan-3-ol, with hydrogen halides like HBr can proceed via either an S(_N)1 or S(_N)2 pathway. In the first step of the S(_N)1 mechanism, the hydroxyl group is protonated by the acid to form a good leaving group, water. libretexts.orgpdx.edu This is followed by the departure of the water molecule to generate a secondary carbocation intermediate. quora.comlibretexts.org This carbocation is planar, and the subsequent attack by the bromide ion can occur from either face, potentially leading to a mixture of stereoisomers. quora.comyoutube.comkhanacademy.org However, S(_N)1 reactions are also prone to carbocation rearrangements, where a less stable carbocation can rearrange to a more stable one through hydride or alkyl shifts. libretexts.org In the case of the 1,1-dimethylcyclohexan-3-yl cation, a hydride shift could potentially lead to a more stable tertiary carbocation.

Conversely, the S(_N)2 mechanism involves a single concerted step where the incoming nucleophile (bromide ion) attacks the carbon atom bearing the leaving group from the backside, simultaneously displacing the leaving group. youtube.commasterorganicchemistry.com This mechanism leads to an inversion of configuration at the stereocenter. youtube.combyjus.com For the reaction to proceed via an S(_N)2 pathway with HBr, the hydroxyl group must first be protonated to become a better leaving group.

The use of phosphorus tribromide (PBr₃) for the conversion of secondary alcohols to alkyl bromides generally proceeds through an S(_N)2 mechanism. libretexts.orgbyjus.comvedantu.com The reaction is initiated by the alcohol's oxygen atom acting as a nucleophile and attacking the electrophilic phosphorus atom of PBr₃. masterorganicchemistry.comyoutube.com This step forms a protonated dibromophosphite intermediate, which is an excellent leaving group. libretexts.orgyoutube.com A bromide ion, which was displaced in the initial step, then acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group in a backside attack. masterorganicchemistry.comvedantu.com This concerted displacement results in the formation of the alkyl bromide with an inversion of stereochemistry. masterorganicchemistry.combyjus.comyoutube.com A key advantage of using PBr₃ is that it typically avoids the carbocation rearrangements that can occur with HBr. masterorganicchemistry.com

Reactivity and Reaction Mechanisms of 3 Bromo 1,1 Dimethylcyclohexane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, the bromide ion, by a nucleophile. The primary mechanisms for such reactions are the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways.

Investigation of SN1 and SN2 Reaction Pathways

3-Bromo-1,1-dimethylcyclohexane is a secondary alkyl halide. Secondary alkyl halides can undergo both SN1 and SN2 reactions. savemyexams.comquora.com The predominant pathway is determined by several factors, including the nature of the nucleophile, the solvent, and the specific steric and electronic properties of the substrate. savemyexams.comyoutube.com

SN1 Reaction: This mechanism proceeds in a stepwise manner. The first and rate-determining step is the spontaneous dissociation of the carbon-bromine bond to form a secondary carbocation intermediate. savemyexams.commasterorganicchemistry.com This carbocation is then rapidly attacked by a nucleophile. savemyexams.com The SN1 pathway is favored by the use of weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate through solvation. quora.comyoutube.com

SN2 Reaction: This mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. savemyexams.com This concerted mechanism is favored by strong nucleophiles and polar aprotic solvents. youtube.com

The structure of this compound presents notable steric and electronic factors that influence which substitution pathway is favored.

Steric Hindrance: The presence of the two methyl groups at the C1 position introduces significant steric hindrance. In an SN2 reaction, the nucleophile must approach the carbon atom bearing the bromine from the backside. youtube.com The bulky gem-dimethyl group can partially obstruct this backside attack, thereby slowing down the rate of the SN2 reaction. This steric impediment makes the SN1 pathway, which does not require a backside attack, a more likely route. youtube.com

Electronic Effects: The stability of the carbocation intermediate is a crucial factor for the SN1 pathway. masterorganicchemistry.compearson.com The secondary carbocation formed from this compound is stabilized by the electron-donating inductive effect of the adjacent alkyl groups. While a secondary carbocation is less stable than a tertiary one, it is more stable than a primary carbocation, making the SN1 mechanism plausible. savemyexams.comquora.com

The stereochemistry of the products provides insight into the operative reaction mechanism.

SN1 Stereochemistry: If the reaction proceeds via an SN1 mechanism, the intermediate carbocation has a trigonal planar geometry. vaia.com The nucleophile can then attack this flat intermediate from either face with roughly equal probability. If the starting material were chiral, this would lead to the formation of a racemic mixture of enantiomeric products, resulting in a loss of stereochemical integrity. masterorganicchemistry.comvaia.com

SN2 Stereochemistry: An SN2 reaction proceeds with an inversion of stereochemistry at the reaction center. youtube.com This is because the nucleophile attacks from the side opposite to the leaving group. If the starting material were a single enantiomer, the product would be the corresponding inverted enantiomer.

Elimination Reactions: E1 and E2 Pathways

In addition to substitution, this compound can undergo elimination reactions to form alkenes. These reactions are categorized as E1 (elimination unimolecular) and E2 (elimination bimolecular) and often compete with SN1 and SN2 reactions, respectively. lumenlearning.com

The E1 mechanism, like the SN1, involves the formation of a carbocation intermediate in the first step. lumenlearning.comchemistrysteps.com In the second step, a weak base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. lumenlearning.com

The E2 mechanism is a concerted, one-step process where a strong base removes a proton from a β-carbon while the leaving group on the α-carbon departs simultaneously. lumenlearning.combrainly.com This mechanism has a strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar (or anti-coplanar) arrangement. chemistrysteps.comvaia.com

Product Distribution Analysis in E2 Elimination Reactions

When this compound is treated with a strong, non-nucleophilic base, such as sodium ethoxide, an E2 reaction is expected to occur. brainly.comchegg.com The regioselectivity of this reaction, meaning which constitutional isomer of the alkene is formed, is of particular interest.

The E2 elimination of this compound can potentially yield two different regioisomeric alkenes: 1,1-dimethylcyclohexene and 3,3-dimethylcyclohexene (an isomer of 1,1-dimethylcyclohexene). brainly.com The formation of these products depends on which β-hydrogen is abstracted by the base.

For the E2 reaction to occur, the cyclohexane (B81311) ring must adopt a chair conformation where the bromine atom is in an axial position. chemistrysteps.comvaia.com This allows for the necessary anti-periplanar alignment with an axial β-hydrogen.

Formation of 1,1-dimethylcyclohexene: This product would require the removal of a proton from the C2 position.

Formation of 3-methylcyclohexene (B1581247): This is an incorrect potential product name based on the starting material. The likely second product is 3,3-dimethylcyclohexene , which would result from the removal of a proton from the C4 position. However, the search results consistently refer to the formation of 1,1-dimethylcyclohexene and 3-methylcyclohexene as the two E2 products. brainly.com This discrepancy suggests a potential misinterpretation in the common literature or a rearrangement occurring, though rearrangements are not characteristic of E2 reactions. Assuming the common literature is followed, the formation of 1,1-dimethylcyclohexene and 3-methylcyclohexene would be considered.

The Zaitsev's rule generally predicts that the more substituted (and therefore more stable) alkene will be the major product. However, the use of a sterically hindered base, like potassium tert-butoxide, can favor the formation of the less substituted (Hofmann) product due to steric hindrance. khanacademy.org With a less hindered base like sodium ethoxide, the Zaitsev product is typically favored. khanacademy.org

| Reactant | Base | Possible Products | Major Product (Typical) |

| This compound | Sodium Ethoxide | 1,1-dimethylcyclohexene, 3-methylcyclohexene | 1,1-dimethylcyclohexene (Zaitsev) |

| This compound | Potassium tert-butoxide | 1,1-dimethylcyclohexene, 3-methylcyclohexene | 3-methylcyclohexene (Hofmann) |

Stereochemical Requirements for E2 Reactivity in Cyclohexyl Systems

The bimolecular elimination (E2) reaction is a concerted process where a base removes a proton, and a leaving group departs simultaneously, leading to the formation of a double bond. pharmaguideline.com In cyclohexyl systems, the stereochemical arrangement of the leaving group and the beta-hydrogens is a critical factor that governs the feasibility and outcome of the E2 reaction. fiveable.meyoutube.com

For an E2 reaction to occur efficiently, the leaving group and a beta-hydrogen must be in an anti-periplanar conformation. masterorganicchemistry.comchemistrysteps.com This means that they lie in the same plane but are oriented in opposite directions, with a dihedral angle of 180°. chemistrysteps.comkhanacademy.org In the context of a cyclohexane ring, this specific geometric requirement is met only when both the leaving group and the beta-hydrogen are in axial positions on adjacent carbons. fiveable.mescholarli.org This is often referred to as a trans-diaxial arrangement. scholarli.org

If the leaving group is in an equatorial position, it is anti-periplanar to C-C bonds within the ring, not to any beta-hydrogens. masterorganicchemistry.comochemtutor.com Therefore, an E2 elimination cannot proceed from this conformation. masterorganicchemistry.comscholarli.org The molecule must first undergo a ring-flip to a less stable chair conformation where the leaving group occupies an axial position. youtube.comkhanacademy.org The energy barrier associated with this conformational change can significantly impact the reaction rate. fiveable.me

The necessity of this anti-periplanar arrangement is a stereoelectronic effect, arising from the requirement for proper orbital overlap in the transition state. masterorganicchemistry.com The developing p-orbitals of the forming pi bond must overlap effectively, which is best achieved in the trans-diaxial geometry. khanacademy.org

In this compound, the geminal methyl groups at the C1 position introduce significant steric considerations. These bulky groups can influence the conformational equilibrium of the cyclohexane ring and the accessibility of beta-hydrogens for abstraction by a base.

The chair conformation where the bulky gem-dimethyl group is equatorial is generally more stable. However, for the E2 reaction to proceed, the bromine atom at C3 must be in an axial position. This necessitates a ring-flip to a higher-energy conformation. khanacademy.orgpressbooks.pub

The rate and pathway of an E2 elimination in a substituted cyclohexane are profoundly influenced by conformational factors. fiveable.mepressbooks.pub The reaction rate is dependent on the concentration of the conformer in which the leaving group is axial. libretexts.orglibretexts.org If the most stable conformation has an equatorial leaving group, the reaction will be slower because only a small fraction of the molecules will be in the reactive axial conformation at any given time. youtube.comkhanacademy.org

In the case of this compound, the bromine atom can be either axial or equatorial. For the E2 reaction to occur, the bromine must be in the axial position. In this conformation, there are two potential beta-hydrogens that can be anti-periplanar to the bromine: one at C2 and one at C4. brainly.comchegg.com

The stability of the transition states leading to the different possible alkene products will determine the major product. This stability is influenced by both steric and electronic factors. The formation of a more substituted, and therefore more stable, alkene is generally favored (Zaitsev's rule). orgoreview.comchadsprep.com However, the strict stereochemical requirement for a trans-diaxial arrangement can override this rule. libretexts.orglibretexts.org If the only available anti-periplanar beta-hydrogen leads to the formation of a less substituted alkene (Hofmann product), then that will be the major product. orgoreview.com

The interplay between the conformational energies and the activation energies for the different elimination pathways ultimately dictates the product distribution.

Kinetic and Thermodynamic Control in Elimination Processes

The regioselectivity of elimination reactions, such as the E2 reaction of this compound, can be governed by either kinetic or thermodynamic control. pressbooks.pubwikipedia.org

Kinetic Control: Under kinetic control, the major product is the one that is formed the fastest. fiveable.me This corresponds to the reaction pathway with the lowest activation energy. fiveable.me Kinetically controlled reactions are typically irreversible and are often favored at lower temperatures. pressbooks.pubwikipedia.org

Thermodynamic Control: Under thermodynamic control, the major product is the most stable one. fiveable.mestackexchange.com This occurs when the reaction is reversible, allowing the products to equilibrate and the most stable isomer to predominate. pressbooks.pub Thermodynamically controlled reactions are generally favored at higher temperatures. wikipedia.org

In the context of E2 eliminations, the reaction is generally considered to be under kinetic control because the reverse reaction (addition of HBr to the alkene) is not typically significant under the reaction conditions. stackexchange.com However, the transition state of the E2 reaction has some product-like character, meaning that the factors that stabilize the alkene product also tend to stabilize the transition state leading to it. This is often explained by the Hammond postulate. stackexchange.com

This leads to two potential regiochemical outcomes:

Zaitsev's Rule: This rule states that the more substituted (and thus more thermodynamically stable) alkene will be the major product. orgoreview.comchadsprep.com This is often the case when a small, strong base is used. orgoreview.com The stability of substituted alkenes follows the general trend: tetrasubstituted > trisubstituted > disubstituted > monosubstituted. pressbooks.pubslideshare.netmasterorganicchemistry.com Trans-disubstituted alkenes are generally more stable than cis-disubstituted alkenes due to reduced steric strain. pressbooks.pubopenochem.orglumenlearning.com

Hofmann's Rule: This rule predicts the formation of the less substituted alkene as the major product. masterorganicchemistry.com This outcome is favored when a bulky base is used, as it has more difficulty accessing the sterically hindered internal beta-hydrogens required for Zaitsev product formation. orgoreview.comreddit.com

The reaction of this compound with a strong, non-bulky base like sodium ethoxide is expected to yield two E2 products. brainly.comchegg.com The abstraction of a beta-hydrogen from C2 would lead to the more substituted 1,1-dimethylcyclohex-2-ene (Zaitsev product), while abstraction from C4 would result in the less substituted 3,3-dimethylcyclohex-1-ene (Hofmann-type product). Given the principles of kinetic control and the Hammond postulate, the Zaitsev product is generally expected to be the major product in this scenario.

Interactive Data Table: Factors Influencing Alkene Stability

| Factor | Description | Impact on Stability |

| Degree of Substitution | The number of alkyl groups attached to the double-bonded carbons. | More substituted alkenes are more stable due to hyperconjugation and bond strength effects. pressbooks.pubopenochem.org |

| Stereoisomerism | The spatial arrangement of substituents around the double bond (cis vs. trans). | Trans isomers are generally more stable than cis isomers due to less steric strain. pressbooks.pubopenochem.org |

| Ring Strain | Present in cyclic alkenes, especially in small rings. | Increased ring strain leads to decreased stability. For cycloalkenes smaller than cyclooctene, the cis isomer is more stable than the trans due to ring strain. lumenlearning.com |

Stereochemistry and Conformational Analysis of 3 Bromo 1,1 Dimethylcyclohexane

The stereochemistry and conformational analysis of 3-Bromo-1,1-dimethylcyclohexane are dictated by the spatial arrangement of its substituents on the cyclohexane (B81311) ring.

Chirality and Stereoisomeric Forms

This compound possesses a chiral center at the carbon atom bonded to the bromine atom (C3). This carbon is attached to four different groups: a bromine atom, a hydrogen atom, and two different carbon pathways within the cyclohexane ring. The presence of this chiral center means that the molecule is not superimposable on its mirror image, leading to the existence of two enantiomers.

The absolute configuration of the chiral center in this compound can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The priority of the substituents attached to the chiral carbon (C3) is determined by their atomic number.

Priority Assignment:

Bromine (Br): Highest priority due to its high atomic number.

Carbon-4 of the ring: This carbon is bonded to other carbons.

Carbon-2 of the ring: This carbon is also bonded to other carbons. To differentiate between C4 and C2, one must look at the atoms further along the chain.

Hydrogen (H): Lowest priority.

To assign the configuration as either (R) or (S), the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer. If the sequence from the highest priority group to the third-highest priority group is clockwise, the configuration is (R). If the sequence is counterclockwise, the configuration is (S).

Diastereomeric Relationships and Their Implications for Reactivity

When considering other substituted cyclohexanes, diastereomeric relationships can arise. For instance, in cis- and trans-1-bromo-3-methylcyclohexane, the cis and trans isomers are diastereomers of each other. brainly.com These stereoisomers have different spatial arrangements of atoms and, consequently, different physical properties and chemical reactivities. The cis isomer has both substituents on the same side of the ring, while the trans isomer has them on opposite sides. brainly.com This difference in geometry affects the stability of the chair conformations and can influence the rates and products of chemical reactions. For example, the feasibility of an E2 elimination reaction can depend on whether the bromine atom can adopt an axial position, which is necessary for the anti-periplanar arrangement required for this reaction mechanism. pearson.com

Cyclohexane Ring Conformations and Dynamic Equilibria

The cyclohexane ring in this compound is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. brainly.com

Chair Conformation Interconversion and Ring Flipping

The chair conformation of this compound is in a state of dynamic equilibrium, undergoing a process known as a "ring flip." masterorganicchemistry.comopenstax.org During a ring flip, axial substituents become equatorial, and equatorial substituents become axial. masterorganicchemistry.comyoutube.comyoutube.com This interconversion is rapid at room temperature, with an energy barrier of approximately 10.8 kcal/mol. openstax.org

Axial-Equatorial Preferences of Bromine and Methyl Substituents

In substituted cyclohexanes, the position of the substituents (axial or equatorial) significantly impacts the stability of the conformer. Generally, bulkier groups prefer the equatorial position to minimize steric hindrance. vaia.com

For this compound, the substituents are a bromine atom at C3 and two methyl groups at C1. The two methyl groups at the same carbon mean that in any chair conformation, one methyl group will be in an axial position and the other in an equatorial position. openstax.orglibretexts.org

The preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. masterorganicchemistry.com A larger A-value indicates a greater preference for the equatorial position. masterorganicchemistry.comfiveable.me

| Substituent | A-value (kcal/mol) |

| Methyl (-CH₃) | 1.70 masterorganicchemistry.comreddit.com |

| Bromine (-Br) | 0.43 masterorganicchemistry.com |

The A-value for a methyl group is significantly larger than that for a bromine atom, indicating a stronger preference for the methyl group to be in the equatorial position. reddit.com However, in 1,1-dimethylcyclohexane (B3273568), one methyl group must be axial. The key factor for the stability of the conformers of this compound is the position of the bromine atom.

Conformational Energy and Stability Assessments

The relative stability of the different chair conformations of this compound is determined by the steric interactions between the substituents. The most significant of these are the 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring. masterorganicchemistry.comlibretexts.orglibretexts.org

In the chair conformations of this compound, one methyl group is always axial, and the other is equatorial. libretexts.org The stability of the two possible chair conformers after a ring flip will depend on whether the bromine atom is in an axial or equatorial position.

Conformer A (Equatorial Bromine): The bromine atom is in the equatorial position. The axial methyl group at C1 will have 1,3-diaxial interactions with the axial hydrogens at C3 and C5.

Conformer B (Axial Bromine): The bromine atom is in the axial position. In addition to the 1,3-diaxial interactions of the axial methyl group, the axial bromine at C3 will have 1,3-diaxial interactions with the axial hydrogens at C1 and C5.

The energy of these interactions can be estimated using the A-values. The A-value for a methyl group is 1.70 kcal/mol, and for a bromine atom, it is 0.43 kcal/mol. masterorganicchemistry.com

Energy Difference Calculation: The difference in energy between the two conformers is approximately the A-value of the bromine atom. Therefore, the conformer with the equatorial bromine (Conformer A) is more stable than the conformer with the axial bromine (Conformer B) by about 0.43 kcal/mol. This means that at equilibrium, the conformer with the equatorial bromine will be favored.

The longer bond length of the C-Br bond compared to a C-C bond can slightly reduce the steric strain of an axial bromine compared to what might be expected based on its size alone. masterorganicchemistry.com Nevertheless, the equatorial position remains the more stable one for the bromine substituent.

Quantification of 1,3-Diaxial Interactions

The destabilization of an axial substituent on a cyclohexane ring is primarily due to steric repulsion with the other two axial substituents on the same side of the ring. libretexts.orglibretexts.org These unfavorable interactions are known as 1,3-diaxial interactions because they occur between substituents at positions 1 and 3 (and 1 and 5). libretexts.orgquimicaorganica.org

The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane. masterorganicchemistry.comwikipedia.org A larger A-value signifies a greater preference for the substituent to occupy the more spacious equatorial position to avoid steric strain. fiveable.me

In this compound, we must consider the chair conformations where the bromine atom is either axial or equatorial. The gem-dimethyl group at C1 has one methyl group that is always axial and one that is always equatorial. The key conformational equilibrium involves the C3-bromo substituent.

Conformer A (Equatorial Bromine): The bromine atom is in the equatorial position. The major steric interactions are the 1,3-diaxial interactions between the axial methyl group at C1 and the axial hydrogens at C3 and C5.

Conformer B (Axial Bromine): The bromine atom is in the axial position. In this conformation, the axial bromine experiences 1,3-diaxial interactions with the axial hydrogen at C5 and, crucially, with the axial methyl group at C1. youtube.com

The A-value for a methyl group is approximately 1.7 kcal/mol, which corresponds to the energetic cost of two 1,3-diaxial interactions with hydrogen atoms. libretexts.orgpressbooks.pub The A-value for bromine is considerably lower, around 0.2-0.7 kcal/mol. masterorganicchemistry.comubc.ca This lower value for bromine, despite its larger atomic mass compared to carbon, is attributed to the longer carbon-bromine bond length (approx. 1.93 Å) which increases the distance to the axial hydrogens, thereby reducing steric repulsion. masterorganicchemistry.com

The interaction between an axial bromine and an axial methyl group is more significant than a Br-H interaction. Therefore, Conformer B, with the axial bromine, is significantly destabilized by the severe 1,3-diaxial interaction between the bromine and the axial methyl group. Conformer A, with the equatorial bromine, is the more stable and predominant conformation.

Table 1: Conformational Free Energy Differences (A-values) for Selected Substituents

| Substituent | A-value (kcal/mol) |

|---|---|

| -CH₃ (Methyl) | 1.7 - 1.8 |

| -Br (Bromo) | 0.2 - 0.7 |

| -Cl (Chloro) | 0.4 - 0.5 |

| -I (Iodo) | 0.4 - 0.5 |

| -C(CH₃)₃ (tert-Butyl) | > 4.5 |

Data sourced from multiple chemical literature sources. libretexts.orgmasterorganicchemistry.comubc.ca

Evaluation of Gauche Butane (B89635) Interactions and Other Steric Strains

The 1,3-diaxial interaction in a cyclohexane chair can be understood as a gauche butane interaction. libretexts.orgchemistrysteps.com When viewing the C1-C2-C3-C4 fragment of the ring in a Newman projection, an axial substituent at C1 is in a gauche (60° dihedral angle) relationship with the C3 carbon. libretexts.org In methylcyclohexane, the axial methyl group has two such interactions with the C3 and C5 ring carbons, leading to a steric strain of approximately 2 x 0.9 kcal/mol = 1.8 kcal/mol, which is consistent with its A-value. stackexchange.comyoutube.com

In the less stable conformer of this compound (with axial bromine), the following steric strains are present:

Gauche Butane Interactions: The axial bromine atom has two gauche butane-type interactions with the axial methyl group at C1 and the axial hydrogen at C5. The interaction with the methyl group is more sterically demanding than with a hydrogen.

Other Steric Strains: The fixed axial methyl group at C1 also contributes its own set of gauche butane interactions with the axial hydrogens at C3 and C5. In the conformer with axial bromine, the C1-axial methyl and the C3-axial bromine are in close proximity, leading to significant van der Waals repulsion, which is a major source of steric strain. youtube.com

Conversely, in the more stable conformer (with equatorial bromine), the bulky bromine atom is positioned away from the ring, minimizing these severe interactions. quimicaorganica.org The primary steric strain in this conformer arises from the 1,3-diaxial interactions between the C1-axial methyl group and the axial hydrogens at C3 and C5. This is a much lower energy penalty than the strain present in the axial-bromo conformer.

Elucidation of Conformational Preferences Using Spectroscopic Techniques (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of cyclohexane derivatives. auremn.org.br At room temperature, the chair-chair interconversion (ring flip) is rapid on the NMR timescale. As a result, the observed spectrum is a time-averaged representation of the two contributing conformers. For example, the chemical shift of a specific proton is the weighted average of its chemical shifts in the pure axial and equatorial environments.

The equilibrium constant (K) for the conformational equilibrium can be determined using the following relationship: δ_obs = N_eq * δ_eq + N_ax * δ_ax where:

δ_obs is the observed time-averaged chemical shift.

δ_eq and δ_ax are the chemical shifts of the nucleus in the pure equatorial and axial conformers, respectively.

N_eq and N_ax are the mole fractions of the equatorial and axial conformers (N_eq + N_ax = 1).

To determine the individual δ_eq and δ_ax values, low-temperature NMR studies are often employed. By lowering the temperature sufficiently, the rate of ring-flipping can be slowed to the point where the individual signals for each conformer can be resolved and observed separately. The ratio of the two conformers can then be determined directly by integrating the areas of their respective signals. auremn.org.br

For this compound, the proton at C3 (the methine proton, -CHBr) would show a distinctly different chemical shift and coupling constant pattern depending on whether it is axial or equatorial. An axial proton typically resonates at a higher field (lower ppm) and exhibits large diaxial coupling constants (J_ax-ax ≈ 10-13 Hz) with neighboring axial protons. An equatorial proton resonates at a lower field (higher ppm) and shows smaller coupling constants (J_ax-eq, J_eq-eq ≈ 2-5 Hz).

By analyzing the observed coupling constants and chemical shifts of the C3 proton in the room temperature spectrum, and by potentially "freezing out" the conformations at low temperature, the relative populations of the axial-bromo and equatorial-bromo conformers can be precisely determined, providing experimental validation of the conformational preferences dictated by steric interactions.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Butane |

| Methylcyclohexane |

| Bromocyclohexane |

| cis-1,2-dimethylcyclohexane |

| trans-1,2-dimethylcyclohexane |

| cis-1,3-dimethylcyclohexane |

| trans-1,3-dimethylcyclohexane |

| trans-1,4-Dimethylcyclohexane |

| cis-1,4-Dimethylcyclohexane |

Quantum Chemical Calculations for Structural Elucidation and Energetics

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangements of atoms and the energy associated with them.

Density Functional Theory (DFT) is a robust computational method used to predict molecular geometries by finding the arrangement of atoms that corresponds to the lowest electronic energy. researchgate.net For this compound, the primary focus of conformational analysis is the cyclohexane ring, which predominantly adopts a chair conformation to minimize angular and torsional strain.

The process of geometry optimization using DFT involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. researchgate.net Subsequent frequency calculations are performed to confirm that the optimized structure is a true energy minimum. researchgate.net For this compound, two principal chair conformers are considered: one with the bromine atom in an axial position and the other with the bromine in an equatorial position. The gem-dimethyl group at the C1 position remains fixed. DFT calculations can precisely determine the bond lengths, bond angles, and dihedral angles for each of these conformers. researchgate.net

DFT calculations are also employed to determine the relative stabilities of different conformers by comparing their total electronic energies. The conformer with the lower energy is considered more stable and will be more populated at equilibrium. The energy difference between the conformers can be used to calculate the equilibrium constant for the conformational interchange.

For substituted cyclohexanes, the stability is largely influenced by steric interactions, particularly 1,3-diaxial interactions. sapub.org An axial substituent experiences steric repulsion from the other axial hydrogens (or other groups) on the same side of the ring. In the case of this compound, the key comparison is between the axial-bromo and equatorial-bromo conformers.

Computational methods can also map the energy pathway for the ring-flip process that interconverts the two chair forms, allowing for the determination of the energy barrier to this conversion.

Table 1: Predicted Relative Stabilities of this compound Conformers

| Conformer | Substituent Position | Key Steric Interaction | Predicted Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|---|

| Chair 1 | Equatorial Bromine | Gauche interactions | 0 (Reference) | More Stable |

Note: The relative energy is an approximation based on the known A-value for bromine. Actual DFT calculations would provide a more precise value.

The stability of the conformers of this compound is governed by a balance of several intramolecular interactions:

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a picture of how the molecule moves and flexes over time at a given temperature. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that describes their positions and velocities over a period of time. youtube.comh1.co

For this compound, an MD simulation would allow for the exploration of its conformational landscape. By simulating the molecule for a sufficient duration, one can observe transitions between the equatorial-bromo and axial-bromo chair conformers (ring flips). mdpi.com This sampling provides statistical information on the relative populations of different conformers and the kinetics of their interconversion, complementing the energetic data from static DFT calculations. mdpi.com

Cheminformatics Approaches for Predictive Modeling of Reactivity

Cheminformatics utilizes computational methods to analyze large datasets of chemical information to predict the properties and reactivity of molecules. dntb.gov.ua For this compound, cheminformatics approaches can be used to predict its likely reactivity in various chemical reactions.

This process involves:

Calculating Molecular Descriptors: The 3D structure obtained from DFT calculations is used to compute a variety of numerical descriptors that encode its structural and electronic features. These can include steric parameters, electronic properties (like partial charges on atoms), and topological indices. nih.gov

Developing Predictive Models: Using databases of known reactions, machine learning algorithms can be trained to find correlations between these molecular descriptors and reaction outcomes (e.g., reaction rate, regioselectivity).

Predicting Reactivity: The calculated descriptors for this compound can then be fed into these trained models to predict its behavior in a new, untested reaction. For instance, such models could predict the preferred site of nucleophilic attack or the likelihood of elimination versus substitution reactions.

Comparative Computational Studies with Isomeric and Analogous Systems

To better understand the properties of this compound, it is useful to perform comparative computational studies with its isomers and other similar molecules. These studies help to isolate the effects of substituent position and identity on conformational preference and stability.

For example, a comparison with 1,3-dimethylcyclohexane (B1346967) highlights the difference between a methyl group and a bromine atom in directing conformational equilibrium. In cis-1,3-dimethylcyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer due to a severe 1,3-diaxial interaction between the two methyl groups in the latter. vaia.comyoutube.com In the case of this compound, the steric demand of the bromine atom is less than that of a methyl group, leading to a smaller energy difference between the conformers.

A comparison with cis-1-bromo-4-isopropylcyclohexane shows how the position of a bulky group affects the conformational equilibrium. In this molecule, the large isopropyl group strongly prefers the equatorial position, which in the cis isomer forces the bromine into the axial position. yale.edu The energy difference between its two conformers is determined by the difference in A-values between an isopropyl group and a bromine atom. yale.edu

Table 2: Computational Comparison with Analogous Cyclohexanes

| Compound | Key Substituents | Most Stable Conformation | Primary Destabilizing Interaction in Minor Conformer | Reference |

|---|---|---|---|---|

| This compound | 3-Br, 1,1-di-Me | Equatorial Br | 1,3-diaxial (Br ↔ H) | (Predicted) |

| cis-1,3-Dimethylcyclohexane | 1,3-di-Me | Diequatorial | 1,3-diaxial (Me ↔ Me) | vaia.comyoutube.com |

Computational Studies and Theoretical Investigations

Theoretical Quantification of Steric Contributions to Reactivity

The steric hindrance imposed by substituents on a cyclohexane (B81311) ring significantly influences its reactivity. In the case of 3-Bromo-1,1-dimethylcyclohexane, the gem-dimethyl group at the C1 position and the bromine atom at the C3 position dictate the molecule's preferred conformation and the accessibility of the reaction center. Computational studies and theoretical principles, such as the use of A-values, provide a quantitative measure of these steric contributions.

The reactivity of this compound is intrinsically linked to the steric environment around the carbon atom bearing the bromine substituent. This steric hindrance can be quantified by analyzing the conformational preferences of the cyclohexane ring and the energetic penalties associated with different substituent orientations. The primary method for this quantification is the use of "A-values," which represent the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane. masterorganicchemistry.com

The gem-dimethyl group at the C1 position introduces significant steric strain. In 1,1-dimethylcyclohexane (B3273568), the two chair conformations are equivalent, with one methyl group always in an axial position and the other in an equatorial position. libretexts.org This arrangement leads to inherent steric interactions within the ring system.

For the this compound molecule, we must consider the steric contributions of both the bromine atom and the gem-dimethyl group. The A-value for a bromine substituent is approximately 0.38-0.43 kcal/mol, indicating a preference for the equatorial position to minimize 1,3-diaxial interactions. masterorganicchemistry.com The A-value for a methyl group is significantly higher, at about 1.7 kcal/mol. masterorganicchemistry.com

In the chair conformation of this compound, the bromine atom at C3 can be either axial or equatorial.

Equatorial Bromine Conformer: When the bromine atom is in the equatorial position, it experiences minimal steric hindrance from the rest of the ring. This is the more stable conformation.

Axial Bromine Conformer: When the bromine is in the axial position, it experiences destabilizing 1,3-diaxial interactions with the axial hydrogens on C1 and C5. More importantly, it also experiences a significant steric clash with the axial methyl group at C1.

The presence of the gem-dimethyl group at C1, therefore, strongly disfavors the conformation where the C3-substituent is axial. This has profound implications for reactivity. For reactions that proceed via an SN2 mechanism, the nucleophile must approach the carbon atom from the backside of the leaving group. If the bromine is in the more stable equatorial position, the backside attack is hindered by the axial hydrogens on C2 and C6. If the bromine were in the axial position, the approach would be less hindered, but this conformation is energetically unfavorable due to the steric interactions with the axial methyl group.

For reactions proceeding through an SN1 mechanism, the rate-determining step is the formation of a carbocation. The stability of this intermediate is crucial. The gem-dimethyl group can influence the stability of the developing positive charge through hyperconjugation and inductive effects. However, the steric environment will also affect the ease of departure of the leaving group and the subsequent attack of a nucleophile on the planar carbocation intermediate.

The following table summarizes the A-values for relevant substituents, which are used to estimate the steric strain in substituted cyclohexanes.

| Substituent | A-value (kcal/mol) |

| -Br | 0.43 masterorganicchemistry.com |

| -CH₃ | 1.70 masterorganicchemistry.com |

These values highlight the energetic cost of placing these substituents in an axial position and thus provide a quantitative basis for understanding the steric contributions to the reactivity of this compound. The significant steric bulk of the gem-dimethyl group, as indicated by the A-value of a single methyl group, dominates the conformational preferences and, consequently, the reaction pathways available to the molecule.

Applications of 3 Bromo 1,1 Dimethylcyclohexane in Advanced Organic Synthesis

Role as a Synthetic Intermediate for Novel Compounds

The strategic placement of a bromine atom on the cyclohexane (B81311) ring of 3-Bromo-1,1-dimethylcyclohexane makes it an excellent precursor for a variety of chemical transformations. The carbon-bromine bond can be readily targeted for nucleophilic substitution and elimination reactions, or for the formation of organometallic reagents, thereby providing a gateway to a diverse array of functionalized cyclohexane derivatives.

Precursor in the Synthesis of Pharmaceutical Scaffolds

The 1,1-dimethylcyclohexane (B3273568) motif is a valuable scaffold in medicinal chemistry. The gem-dimethyl group can enhance the metabolic stability of a drug molecule by preventing oxidation at the adjacent carbon atoms. researchgate.netscienceopen.com Furthermore, this bulky group can help to lock the cyclohexane ring in a specific conformation, which can be crucial for optimal binding to a biological target. nih.gov

While direct examples of the use of this compound in the synthesis of specific drug candidates are not extensively documented in publicly available literature, its potential is evident. The bromo-functionality allows for the introduction of various pharmacophoric groups through reactions such as:

Nucleophilic Substitution: Reaction with amines, alcohols, and thiols can introduce a wide range of functional groups, leading to the synthesis of diverse libraries of compounds for biological screening.

Grignard Reaction: Formation of the corresponding Grignard reagent, 3,3-dimethylcyclohexylmagnesium bromide, would create a potent nucleophile capable of forming new carbon-carbon bonds, a fundamental step in the assembly of more complex molecular architectures.

The resulting 3-substituted-1,1-dimethylcyclohexane derivatives can serve as key intermediates for the synthesis of novel therapeutic agents, potentially in areas such as oncology, infectious diseases, and metabolic disorders where the modulation of protein-protein interactions by small molecules is a key strategy.

Building Block for Agrochemical Development

The principles that make the 1,1-dimethylcyclohexane scaffold attractive for pharmaceuticals also apply to the development of new agrochemicals, such as herbicides, insecticides, and fungicides. The introduction of this structural unit can influence the compound's lipophilicity, which affects its uptake and transport within the target organism, as well as its environmental persistence.

For instance, the synthesis of novel ethers, esters, and amides derived from this compound could lead to the discovery of new active ingredients for crop protection. The Williamson ether synthesis, for example, could be employed to produce a range of 3-alkoxy-1,1-dimethylcyclohexanes for biological evaluation. pearson.com The inherent stability conferred by the gem-dimethyl group could result in agrochemicals with improved field performance and longevity.

Utilization in Material Science Research

The application of this compound extends beyond the life sciences into the realm of material science. The reactive bromine atom can be exploited for the functionalization of polymers and other materials. For example, it could potentially be used in post-polymerization modification reactions. A bromo-substituted polymer backbone can be chemically altered to introduce specific functionalities, thereby tuning the material's properties for a desired application. mdpi.com

One can envision the incorporation of the 3,3-dimethylcyclohexyl moiety into polymers to enhance their thermal stability and solubility in organic solvents. The bulky and aliphatic nature of this group can disrupt polymer chain packing, leading to materials with lower crystallinity and improved processability. While specific research on the use of this compound in this context is limited, the principles of polymer modification suggest its potential as a valuable monomer or functionalizing agent.

Exploration in Medicinal Chemistry for Bioactive Molecule Construction

The gem-dimethyl group, a key feature of this compound, is a well-established motif in medicinal chemistry, often referred to as a "magic methyl" effect due to its profound impact on the biological activity and pharmacokinetic properties of a molecule. researchgate.netscienceopen.comnih.govdocumentsdelivered.com The introduction of this group can lead to:

Increased Potency: The steric bulk of the gem-dimethyl group can enforce a specific conformation that is optimal for binding to a biological target, leading to enhanced potency. nih.gov

Improved Metabolic Stability: The presence of two methyl groups on the same carbon atom can block potential sites of metabolic oxidation, thereby increasing the half-life of a drug in the body. scienceopen.com

Enhanced Lipophilicity: The alkyl nature of the gem-dimethyl group can increase the lipophilicity of a compound, which can improve its absorption and distribution characteristics.

The reactivity of the bromine atom in this compound provides a handle for medicinal chemists to incorporate the beneficial 1,1-dimethylcyclohexane scaffold into a wide range of bioactive molecules. Through coupling reactions, such as Suzuki or Sonogashira reactions (following conversion to a suitable derivative), complex molecules with potential therapeutic applications can be assembled. The synthesis of various derivatives, including those with different functional groups at the 3-position, allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For example, a series of new gem-dimethylcyclohexane derivatives have been synthesized to investigate their odor characteristics, demonstrating the chemical accessibility for creating diverse molecular libraries from this scaffold. perfumerflavorist.com

Below is a data table summarizing the key properties of this compound and its potential applications.

| Property/Application | Description |

| IUPAC Name | This compound |

| CAS Number | 25090-98-6 |

| Molecular Formula | C₈H₁₅Br |

| Molecular Weight | 191.11 g/mol |

| Key Structural Features | Secondary bromoalkane, gem-dimethyl group on a cyclohexane ring. |

| Role in Pharmaceutical Synthesis | Precursor to metabolically stable scaffolds; allows for the introduction of diverse pharmacophores. |

| Role in Agrochemical Development | Building block for novel herbicides, insecticides, and fungicides with potentially enhanced stability. |

| Role in Material Science | Potential monomer or functionalizing agent for polymers to improve thermal stability and solubility. |

| Role in Medicinal Chemistry | Introduction of the beneficial gem-dimethyl motif to enhance potency and pharmacokinetic properties of bioactive molecules. |

Q & A

Q. Table 1: Bromination Conditions Comparison

| Method | Reagents/Solvents | Temperature Range | Key Advantages |

|---|---|---|---|

| Direct Bromination | Br₂, CCl₄/CH₂Cl₂ | 0–25°C | High selectivity |

| Halogen Exchange | HBr, PBr₃ | 25–50°C | Versatile for precursors |

| Flow Reactor | Br₂, solvent + catalyst | 20–30°C | Scalable, high yield |

Basic: How is the correct IUPAC name for this compound determined, and what rules govern substituent prioritization?

Methodological Answer:

The IUPAC name follows alphabetical order and lowest locant rules:

Parent Chain : Cyclohexane.

Substituents : Bromo (-Br) at position 3; two methyl (-CH₃) groups at position 1.

Alphabetical Priority : "Bromo" precedes "dimethyl" alphabetically.

Numerical Locants : Substituents are assigned the lowest possible numbers (1,1,3 vs. 1,3,5) .

Q. Example :

Advanced: How do steric effects from the 1,1-dimethyl groups influence elimination (E2) vs. substitution (SN2) pathways?

Methodological Answer:

The bulky 1,1-dimethyl groups create significant steric hindrance:

- E2 Elimination Favored : The anti-periplanar geometry required for E2 is sterically accessible, whereas SN2 backside attack is hindered.

- Base Selection : Strong, bulky bases (e.g., KOtBu) promote elimination by deprotonation β to Br, forming 1,1-dimethylcyclohexene.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for elimination .

Q. Table 2: Reaction Outcomes with Different Bases

| Base | Solvent | Major Product | Yield (%)* |

|---|---|---|---|

| NaOH (aqueous) | H₂O/EtOH | 3-Hydroxy-1,1-dimethylcyclohexane | ~40 |

| KOtBu | t-BuOH | 1,1-Dimethylcyclohexene | ~75 |

| DBU | CH₃CN | Elimination via E2 | ~85 |

*Yields inferred from analogous reactions in .

Advanced: How can computational methods predict regioselectivity in substitution reactions of this compound?

Methodological Answer:

- DFT Calculations : Assess transition-state energies to identify favored pathways. For example, nucleophilic attack at C3 (Br site) vs. competing positions.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories.

- QSPR/Neural Networks : Predict reactivity trends using databases like PubChem and EPA DSSTox .

Q. Key Findings :

- Methyl groups at C1 increase steric strain, disfavoring SN2 at C3.

- Hyperconjugation from C-Br bond stabilizes carbocation intermediates in SN1 pathways under acidic conditions .

Basic: What chromatographic or spectroscopic methods are used to purify and characterize this compound?

Methodological Answer:

- Purification :

- Column Chromatography : Silica gel with hexane/ethyl acetate (non-polar eluent).

- Distillation : Fractional distillation under reduced pressure (boiling point ~180–190°C).

- Characterization :

Advanced: How does the compound’s stereochemistry affect its reactivity in ring-opening or cycloaddition reactions?

Methodological Answer:

- Chair Conformation : The 1,1-dimethyl groups adopt equatorial positions, minimizing 1,3-diaxial interactions.

- Ring Strain : Bromine at C3 creates torsional strain, enhancing susceptibility to nucleophilic attack.

- Cycloaddition : Under thermal conditions, the compound may act as a dienophile in Diels-Alder reactions, but steric bulk limits reactivity compared to less-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.